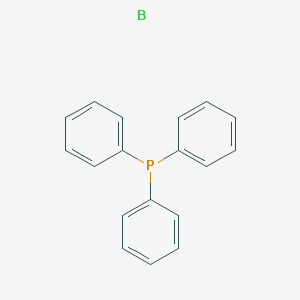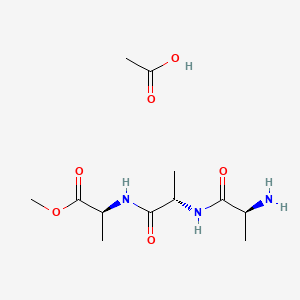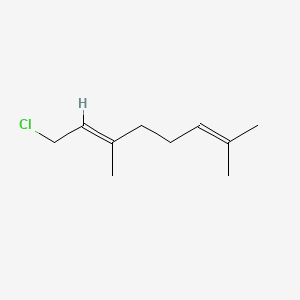
4-bromo-5-methyl-1H-indole
Vue d'ensemble
Description
4-bromo-5-methyl-1H-indole is a chemical compound with the CAS Number: 610794-15-5 . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-methyl-1H-indole consists of a bromine atom attached to the 4th carbon of the indole ring and a methyl group attached to the 5th carbon .Physical And Chemical Properties Analysis
4-bromo-5-methyl-1H-indole is a solid at room temperature .Applications De Recherche Scientifique
Cancer Treatment Research
Indole derivatives, including 4-bromo-5-methyl-1H-indole, have been increasingly studied for their potential in treating cancer. They exhibit various biologically significant properties that could be leveraged in developing anti-cancer therapies .
Microbial Infection Control
Halogenated indoles, such as 4-bromo-5-methyl-1H-indole, have shown promise in eradicating persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus, with some derivatives potently inhibiting biofilm formation .
Pharmaceutical Intermediates
This compound is used as an intermediate in pharmaceutical manufacturing, which could lead to the development of new drugs and treatments .
Ergot Alkaloid Synthesis
4-Bromo-5-methyl-1H-indole may be utilized in synthesizing clavicipitic acid, an ergot alkaloid with potential medicinal applications .
GSK-3 Inhibition
It is a potential inhibitor of GSK-3, a protein kinase involved in various cellular processes, including metabolism and cell division, which makes it a target for drug development .
Medicinal Chemistry
The compound’s structure is conducive to forming metal complexes that have medicinal applications, such as in the treatment of certain diseases or disorders .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromo-5-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication, showing antiviral activity .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways, often related to their biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, affecting the viral life cycle .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Propriétés
IUPAC Name |
4-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLJDAZHYRZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440740 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610794-15-5 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

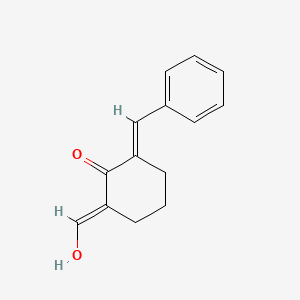
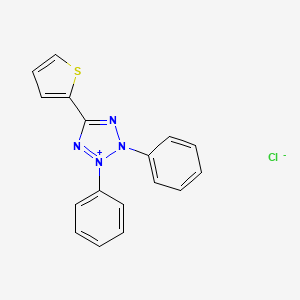




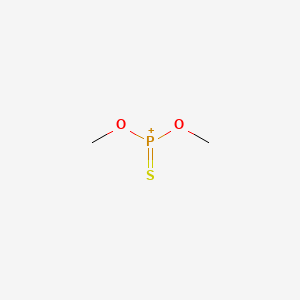
![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

